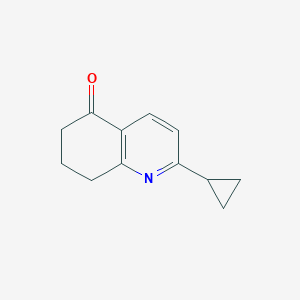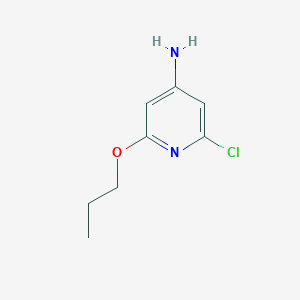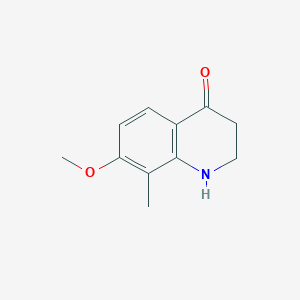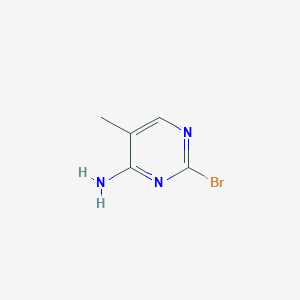
(5-(Pyridazin-3-yl)pyridin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Pyridazin-3-yl)pyridin-3-yl)methanamine: is an organic compound with the molecular formula C10H10N4 This compound features a pyridazinyl group and a pyridinyl group connected via a methanamine linker
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Pyridazin-3-yl)pyridin-3-yl)methanamine typically involves the coupling of pyridazinyl and pyridinyl precursors. One common method includes the reaction of 5-bromopyridazine with 3-aminopyridine under suitable conditions to form the desired product. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-(Pyridazin-3-yl)pyridin-3-yl)methanamine can undergo oxidation reactions, typically forming corresponding N-oxides.
Reduction: Reduction of this compound may lead to the formation of reduced derivatives, such as amines or hydrazines.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridazinyl or pyridinyl rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: N-oxides of the pyridazinyl or pyridinyl rings.
Reduction: Reduced amine or hydrazine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: (5-(Pyridazin-3-yl)pyridin-3-yl)methanamine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, agrochemicals, and advanced materials. Its versatility makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of (5-(Pyridazin-3-yl)pyridin-3-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The compound’s structure allows it to fit into binding sites, forming interactions like hydrogen bonds, hydrophobic contacts, and π-π stacking with target molecules. These interactions can alter the function of the target, leading to the desired therapeutic effect.
Comparison with Similar Compounds
- (5-(Pyridazin-3-yl)pyridin-2-yl)methanamine
- (5-(Pyridazin-3-yl)pyridin-4-yl)methanamine
- (5-(Pyridazin-3-yl)pyridin-3-yl)ethanamine
Uniqueness: (5-(Pyridazin-3-yl)pyridin-3-yl)methanamine is unique due to the specific positioning of the pyridazinyl and pyridinyl groups. This arrangement influences its chemical reactivity, binding affinity, and overall properties. Compared to its analogs, it may exhibit distinct biological activities or chemical behaviors, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
1346687-44-2 |
|---|---|
Molecular Formula |
C10H10N4 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
(5-pyridazin-3-ylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C10H10N4/c11-5-8-4-9(7-12-6-8)10-2-1-3-13-14-10/h1-4,6-7H,5,11H2 |
InChI Key |
RZJPQOHZXZWTFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1)C2=CN=CC(=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


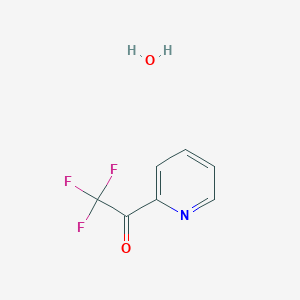



![(7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-YL)methanamine](/img/structure/B11905103.png)
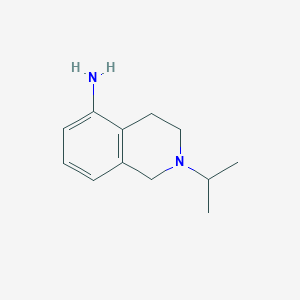

![1-Oxa-8-thia-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B11905116.png)
